molecular formula C6H10ClN3 B3089713 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine CAS No. 1197234-40-4

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B3089713
CAS No.: 1197234-40-4
M. Wt: 159.62 g/mol
InChI Key: RUAIMJXXDZJNMZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine (CAS 1006468-92-3) is a versatile pyrazole-based chemical building block designed for research and development applications . This compound features a chloro-methyl pyrazole core linked to a terminal ethanamine group, offering two distinct reactive sites for further chemical modification. Its molecular formula is C 6 H 10 ClN 3 and it has a molecular weight of 159.62 g/mol . The primary research value of this amine-functionalized pyrazole lies in its role as a precursor for synthesizing more complex, multi-heterocyclic structures. Heterocycles containing nitrogen, such as pyrazoles, thiazoles, and triazoles, are of significant interest in medicinal and agrochemical research due to their wide range of pharmacological activities . The reactive amine handle allows researchers to readily incorporate this subunit into larger molecular frameworks via condensation, amidation, or nucleophilic substitution reactions. For instance, similar pyrazole-ethylamine structures can be utilized to generate novel thiazole and pyrazoline hybrids, which are explored for their potential biological properties . The chloro and methyl substituents on the pyrazole ring further enhance its utility by modulating the electronic properties and providing additional sites for cross-coupling and functionalization. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. All information provided is for informational purposes only. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAIMJXXDZJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : Pyrazole derivatives (target compound, ) exhibit greater metabolic stability compared to imidazole (e.g., Astemizole analogs ) due to reduced susceptibility to oxidative degradation.

In contrast, the CF3 group in increases lipophilicity, favoring blood-brain barrier penetration. Steric Modifiers: The ethyl and methoxy groups in introduce steric hindrance, which may reduce off-target interactions but limit bioavailability.

Side Chain Flexibility : Ethanamine side chains (target compound, ) offer conformational flexibility for receptor binding, whereas rigid methanamine chains () may restrict binding modes.

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for the target compound, but trends can be inferred from analogs:

  • LogP : The target compound’s Cl and CH3 substituents likely yield a LogP ~1.5–2.0, lower than (CF3 group: LogP ~2.5–3.0) but higher than (OCH3: LogP ~1.0–1.5).
  • Solubility : The ethanamine side chain improves aqueous solubility compared to methanamine analogs.
  • Metabolic Stability : Chlorine substitution at position 4 may reduce CYP450-mediated oxidation compared to unsubstituted pyrazoles.

Biological Activity

Overview

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation.

The compound is synthesized through the cyclization of 4-chloro-3-methyl-1H-pyrazole with ethylene diamine, typically in the presence of a base like sodium hydroxide and ethanol as a solvent. The synthesis can be optimized using continuous flow reactors for higher yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors:

  • Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. Notably, it has shown potential in inhibiting cholinesterase, which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The compound has been investigated for its role as a modulator of androgen receptors, demonstrating significant antagonistic activity in prostate cancer cell lines .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anticancer Activity

Studies have highlighted the compound's efficacy against various cancer cell lines. For example:

  • Cervical Cancer : It exhibited significant growth inhibition in HeLa cells, with a mean growth percentage reduction of approximately 38.44% .
  • Liver Cancer : Similar inhibitory effects were observed in HepG2 cells, indicating potential for further development as an anticancer agent.

Neuroprotective Effects

The compound has also been associated with neuroprotective properties, influencing signaling pathways involved in neuroprotection and anti-inflammatory responses. This suggests its potential use in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of this compound:

  • In Vivo Studies : In SCID mice models bearing xenograft tumors, administration of the compound led to robust apoptosis induction, evidenced by cleavage of PARP and caspase-3 markers at various time points post-treatment .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the pyrazole ring can significantly alter biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Comparative Analysis with Similar Compounds

A comparison with similar pyrazole derivatives reveals unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
4-chloro-3-methyl-1H-pyrazolePrecursorUsed in synthesis
2-(4-chloro-1H-pyrazol-1-yl)ethanamineLacks methyl groupReduced potency
2-(5-methyl-1H-pyrazol-1-yl)ethanamineLacks chlorine atomDifferent activity profile

This table illustrates how the presence of both chlorine and methyl substituents contributes to the unique chemical reactivity and biological activity of this compound.

Q & A

Q. How does the compound’s conformational flexibility impact its crystallization behavior?

  • Methodological Answer: Flexible ethanamine chains often lead to polymorphic forms. Screen crystallization conditions (solvent, temperature) to isolate stable polymorphs. SCXRD data reveal torsion angles; compare with computational crystal structure prediction (CSP) tools like Mercury. Thermodynamic stability is assessed via DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine
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2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine

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